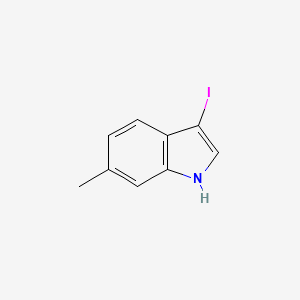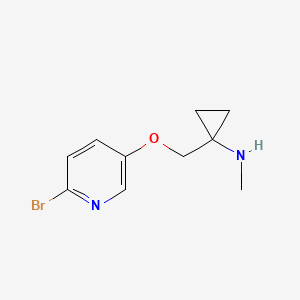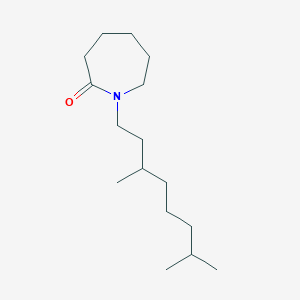![molecular formula C16H17N3 B15066265 2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine is a heterocyclic compound belonging to the benzonaphthyridine family.
Métodos De Preparación
The synthesis of 2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine can be compared with other similar compounds within the benzonaphthyridine family, such as:
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine: Similar in structure but may have different functional groups or substituents.
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5(10H)-one: Contains a ketone group, which may alter its chemical reactivity and applications
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C16H17N3 |
|---|---|
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
2,3,7,9-tetramethylbenzo[b][1,8]naphthyridin-5-amine |
InChI |
InChI=1S/C16H17N3/c1-8-5-10(3)15-12(6-8)14(17)13-7-9(2)11(4)18-16(13)19-15/h5-7H,1-4H3,(H2,17,18,19) |
Clave InChI |
SOTGJZHAXJTVBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=C3C=C(C(=NC3=N2)C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)




![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)

![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
